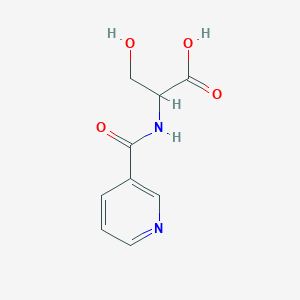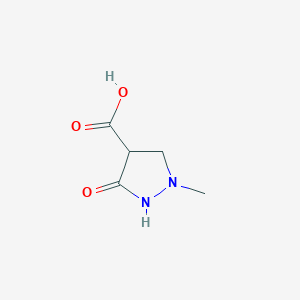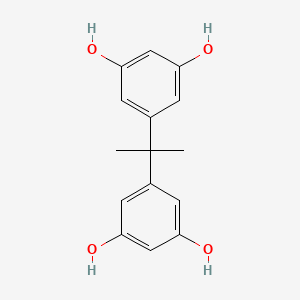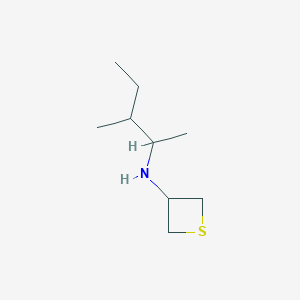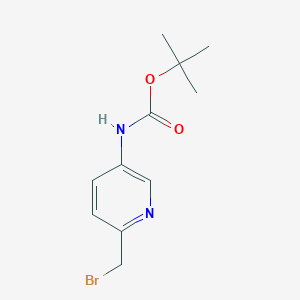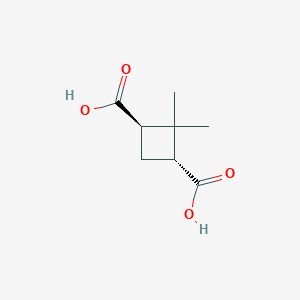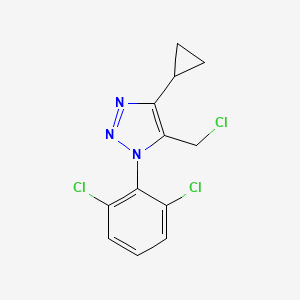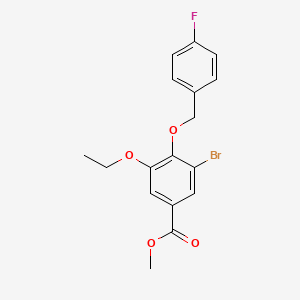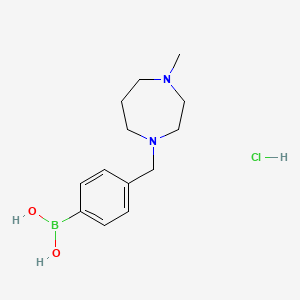![molecular formula C15H26F2N2O2 B13024701 tert-Butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13024701.png)
tert-Butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate is a chemical compound with the molecular formula C14H24F2N2O2 It is a derivative of bipiperidine, a bicyclic structure consisting of two piperidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate typically involves the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of Difluoro Substitution: The difluoro groups are introduced using fluorinating agents under controlled conditions.
tert-Butyl Protection: The tert-butyl group is introduced through a protection reaction, often using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipiperidine derivatives.
Applications De Recherche Scientifique
tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets. The difluoro groups and the tert-butyl moiety can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3,3-difluoro-1-methylpiperidin-4-ylcarbamate
- tert-Butyl (3,3-difluoropiperidin-4-yl)carbamate
- tert-Butyl (3,3-difluoro-1-(2-methoxyethyl)piperidin-4-yl)carbamate
Uniqueness
tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate is unique due to its bipiperidine core structure, which provides a rigid and stable framework. The difluoro substitution enhances its chemical stability and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H26F2N2O2 |
|---|---|
Poids moléculaire |
304.38 g/mol |
Nom IUPAC |
tert-butyl 4-(3,3-difluoropiperidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H26F2N2O2/c1-14(2,3)21-13(20)18-9-5-12(6-10-18)19-8-4-7-15(16,17)11-19/h12H,4-11H2,1-3H3 |
Clé InChI |
GMADLJSGNUJUCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC(C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


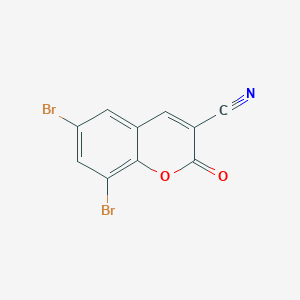
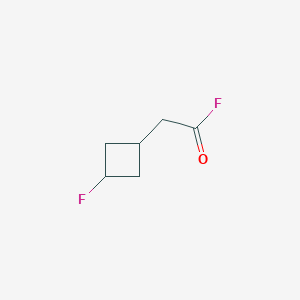
![(4'-Cyano-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13024623.png)
